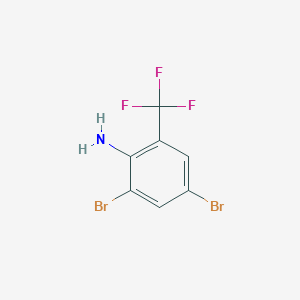

2,4-Dibromo-6-(trifluoromethyl)aniline

描述

Significance of Aryl Halides in Chemical Synthesis

Aryl halides, which are aromatic compounds where one or more hydrogen atoms bonded to the aromatic ring are replaced by a halogen atom, are crucial intermediates in organic synthesis. numberanalytics.com Their importance lies in their ability to participate in a wide array of chemical reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. facs.websitenumberanalytics.comrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize aryl halides as versatile substrates to construct complex molecular architectures. numberanalytics.com The reactivity and versatility of aryl halides make them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The Role of Trifluoromethyl Groups in Contemporary Organic Chemistry

The trifluoromethyl (CF3) group is a key functional group in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. wikipedia.orgbohrium.com Its strong electron-withdrawing nature and high lipophilicity significantly influence the physicochemical and biological properties of a molecule. mdpi.commdpi.com In drug design, the incorporation of a trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.comnih.gov This is because the C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. mdpi.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The unique properties of the trifluoromethyl group make it a valuable tool for fine-tuning the characteristics of organic molecules for various applications. bohrium.commdpi.com

Contextualizing 2,4-Dibromo-6-(trifluoromethyl)aniline within Advanced Organic Chemistry Research

This compound, with its combination of two bromine atoms and a trifluoromethyl group on an aniline (B41778) ring, is a specialized reagent in advanced organic chemistry. The presence of multiple reactive sites—the bromine atoms available for cross-coupling reactions and the amino group for various transformations—makes it a versatile building block for synthesizing highly functionalized aromatic compounds. Researchers utilize this compound to introduce the trifluoromethyl-substituted dibromophenyl moiety into larger molecules, which can be crucial for developing new pharmaceuticals and agrochemicals with enhanced efficacy and stability. innospk.com

Research Scope and Objectives Pertaining to the Compound

The primary research interest in this compound revolves around its utility as a synthetic intermediate. Key research objectives include the development of efficient and selective methods for its synthesis and its subsequent use in creating novel organic compounds. Investigations often focus on its participation in various coupling reactions to form complex molecular structures that are otherwise difficult to access. The physical and chemical properties of this compound are also of interest to understand how the interplay between the bromo and trifluoromethyl substituents affects its reactivity and the properties of its derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H4Br2F3N |

| Molecular Weight | 318.917 g/mol |

| Melting Point | 39-41°C |

| Boiling Point | 58°C |

| Density | 2.023 g/cm³ |

| Flash Point | 57-59°C/0.7mm |

| CAS Number | 71757-14-7 |

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBKXMTWWFTYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353204 | |

| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71757-14-7 | |

| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71757-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions on 2,4-Dibromo-6-(trifluoromethyl)aniline Scaffolds

Electrophilic Aromatic Substitution (EAS) on the this compound scaffold is challenging due to the cumulative deactivating effects of the substituents. The reactivity and regioselectivity of EAS reactions are governed by the directing effects of the existing groups on the benzene (B151609) ring. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the bromine atoms are deactivating yet ortho-, para-directing, while the trifluoromethyl (-CF₃) group is strongly deactivating and a meta-director.

In the case of this compound, the positions ortho and para to the activating amino group (positions 2, 4, and 6) are already substituted. Therefore, any potential electrophilic attack must occur at the C3 or C5 positions. The directing effects of the substituents on these available positions are summarized below.

| C5 | - | Para | Ortho | Meta | Most Favorable |

Nucleophilic Aromatic Substitution Reactions of the Compound

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for this compound, facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to the bromine atoms, which act as leaving groups. nih.gov The trifluoromethyl group at C6 exerts a powerful electron-withdrawing effect, significantly activating the ring towards nucleophilic attack.

Both bromine atoms are activated for SNAr:

C2-Br: This bromine is ortho to the -CF₃ group, strongly activating it for displacement by a nucleophile.

C4-Br: This bromine is para to the -CF₃ group, which also provides strong activation.

The relative reactivity of the two positions can be influenced by steric hindrance and the specific reaction conditions. The bromine at C2 is sterically more hindered due to the adjacent bulky -CF₃ group, which might favor substitution at the C4 position. Structurally similar compounds, like 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, readily undergo nucleophilic substitution where the bromine atom is displaced by various nucleophiles. This supports the potential for SNAr reactions on the dibromo-analogue.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Bromo-4-methoxy-6-(trifluoromethyl)aniline or 4-Bromo-2-methoxy-6-(trifluoromethyl)aniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Bromo-4-(phenylthio)-6-(trifluoromethyl)aniline or 4-Bromo-2-(phenylthio)-6-(trifluoromethyl)aniline |

| Amine | Piperidine | 4-(2-Bromo-6-(trifluoromethyl)phenyl)piperidine or 4-(4-Bromo-6-(trifluoromethyl)phenyl)piperidine |

Palladium and Copper-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Sites

The two bromine atoms on the this compound scaffold serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are extensively used for these transformations.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., boronic acid or ester) to form a new C-C bond. nih.gov Research on similar substrates like 2,4,6-tribromoaniline (B120722) has demonstrated that stepwise substitution is possible, allowing for the synthesis of mono-, bis-, or tris-arylated products by controlling the stoichiometry and reaction conditions. researchgate.net For this compound, selective mono-arylation could potentially be achieved, likely favoring the less sterically hindered C4 position.

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It allows for the introduction of a wide variety of amine-containing substituents. The use of specialized biaryl phosphine (B1218219) ligands (e.g., XPhos, RuPhos) is crucial for achieving high efficiency and broad substrate scope. beilstein-journals.orgrsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create an arylethyne moiety. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. scirp.org Studies on polyhalogenated aromatics show that regioselectivity is influenced by both electronic effects and steric hindrance, suggesting that the C4-Br would be more reactive. arkat-usa.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂, XPhos, K₃PO₄ | C(sp²)-N |

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative route for forming C-N, C-O, and C-S bonds, often under different conditions than their palladium-catalyzed counterparts. These reactions are particularly useful for coupling with nucleophiles that may be challenging in palladium systems.

Derivatization at the Amine Functionality of this compound

The primary amine group is a versatile functional handle for a wide array of chemical modifications.

While direct conversion of the amine to a sulfenyl chloride is not standard, a multi-step sequence can be employed to achieve this transformation. This involves converting the aniline into the corresponding thiol, which is then chlorinated.

Diazotization: The amine group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures.

Thiol Formation: The diazonium salt can be converted to a thiol. A common method is the reaction with potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester.

Chlorination to Sulfenyl Chloride: The resulting 2,4-Dibromo-6-(trifluoromethyl)benzenethiol can be converted to the target sulfenyl chloride by reaction with a chlorinating agent such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). wikipedia.org

This sequence provides access to the highly reactive sulfenyl chloride, which is a valuable intermediate for synthesizing sulfenamides and other sulfur-containing compounds.

Primary aromatic amines readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.com The reaction involves nucleophilic attack of the amine onto the carbonyl carbon, followed by dehydration, and is typically catalyzed by a trace amount of acid. nih.gov

The nucleophilicity of the amine in this compound is reduced by the strong electron-withdrawing effects of the bromo and trifluoromethyl substituents. Consequently, the formation of Schiff bases may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to more electron-rich anilines. jetir.org

Table 4: Examples of Schiff Base Formation

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | N-(2,4-Dibromo-6-(trifluoromethyl)phenyl)benzylideneamine |

| Salicylaldehyde | 2-(((2,4-Dibromo-6-(trifluoromethyl)phenyl)imino)methyl)phenol |

| Acetophenone | N-(1-phenylethylidene)-2,4-dibromo-6-(trifluoromethyl)aniline |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its exceptional stability due to the high strength of the carbon-fluorine bond. mdpi.com It is generally inert to most common reagents. However, recent advances in synthetic methodology have enabled transformations that were previously considered unfeasible.

Modern strategies for C-F bond activation can be applied to modify the -CF₃ group. These methods often require specific catalysts or reagents to overcome the high bond dissociation energy.

Hydrodefluorination: Catalytic methods have been developed for the selective partial reduction of an Ar-CF₃ group to an Ar-CF₂H group or complete reduction to an Ar-CH₃ group. rsc.org Electrochemical approaches utilizing silyl (B83357) cations as fluoride (B91410) abstractors have also proven effective for this transformation under mild conditions. rsc.orgresearchgate.net

Nucleophilic Substitution of Fluorine: The substitution of a single fluorine atom from the -CF₃ group is a significant challenge. However, specialized systems, often involving Lewis acid catalysis and sometimes requiring an ortho-directing group, have been developed to achieve reactions like thiolation or azidation, converting an Ar-CF₃ group into Ar-CF₂(SR) or Ar-CF₂(N₃). nih.gov

These transformations, while synthetically advanced, highlight the emerging potential to use the trifluoromethyl group not just as a stable bioisostere, but as a functional handle for further molecular diversification.

Cyclization Reactions for Heterocycle Formation Incorporating the Aniline Moiety

The synthesis of heterocyclic compounds from aniline derivatives is a cornerstone of organic chemistry, with numerous established methods for constructing fused ring systems. For a polysubstituted aniline like this compound, several classical and modern cyclization strategies could theoretically be employed to incorporate the aniline nitrogen and the benzene ring into a new heterocyclic structure. These reactions typically involve the reaction of the aniline with a bifunctional reagent, leading to cyclization and the formation of a new ring.

Potential cyclization reactions could include the formation of quinolines, quinazolines, benzimidazoles, and other related heterocycles. The success of these reactions would be highly dependent on the specific reaction conditions and the reactivity of the chosen coreactants, which must overcome the deactivating effects and steric bulk of the substituents on the aniline ring.

Below are tables detailing hypothetical cyclization reactions based on established synthetic routes for heterocycle formation from anilines. It is important to note that these are projections of potential reactivity and have not been specifically reported for this compound in the available literature.

Table 1: Potential Quinoline Synthesis via Friedländer Annulation

The Friedländer synthesis is a well-established method for the synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. While this compound itself is not a 2-aminoaryl ketone, it could be chemically modified to introduce the necessary functional group for this cyclization.

| Reactant 1 (Aniline Derivative) | Reactant 2 | Product Class | Catalyst/Conditions |

| N-(2,4-Dibromo-6-(trifluoromethyl)phenyl)acetamide (hypothetical intermediate) | Ketone with α-hydrogens | Substituted Quinoline | Acid or Base Catalysis |

Interactive Data Table 1: Potential Quinoline Synthesis (This table is based on the general principles of the Friedländer Annulation and represents a hypothetical application.)

Click to view interactive data

| Aniline Derivative | Reagent | Product | Catalyst |

| 2-Amino-3,5-dibromo-4-(trifluoromethyl)acetophenone | Ethyl acetoacetate | 6,8-Dibromo-2-methyl-4-(trifluoromethyl)quinoline-3-carboxylate | L-proline |

| 2-Amino-3,5-dibromo-4-(trifluoromethyl)benzaldehyde | Acetone | 6,8-Dibromo-2-methyl-4-(trifluoromethyl)quinoline | NaOH |

Table 2: Potential Quinazoline (B50416) Synthesis

The synthesis of quinazolines can be achieved by reacting an anthranilic acid derivative (or its corresponding amide or nitrile) with a one-carbon source, such as formamide (B127407) or an orthoester. This compound could be a precursor to the required 2-amino-3,5-dibromo-4-(trifluoromethyl)benzoic acid.

| Reactant 1 (Aniline Derivative) | Reactant 2 | Product Class | Conditions |

| 2-Amino-3,5-dibromo-4-(trifluoromethyl)benzamide | Triethyl orthoformate | 6,8-Dibromo-4-(trifluoromethyl)quinazolin-4(3H)-one | Acetic anhydride, reflux |

Interactive Data Table 2: Potential Quinazoline Synthesis (This table illustrates a hypothetical application of known quinazoline synthesis methods.)

Click to view interactive data

| Aniline Derivative | Reagent | Product | Conditions |

| 2-Amino-3,5-dibromo-4-(trifluoromethyl)benzonitrile | Formic acid | 6,8-Dibromo-4-(trifluoromethyl)quinazolin-4(3H)-one | Reflux |

| 2-Amino-3,5-dibromo-4-(trifluoromethyl)benzamide | Benzaldehyde | 6,8-Dibromo-2-phenyl-4-(trifluoromethyl)-2,3-dihydroquinazolin-4(3H)-one | p-Toluenesulfonic acid, toluene, reflux |

Table 3: Potential Benzimidazole Synthesis

Benzimidazoles are typically synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. To utilize this compound in this context, it would first need to be converted to the corresponding 1,2-diamine derivative.

| Reactant 1 (Diamine Derivative) | Reactant 2 | Product Class | Conditions |

| 3,5-Dibromo-4-(trifluoromethyl)benzene-1,2-diamine | Formic acid | 5,7-Dibromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | Reflux in mineral acid |

Interactive Data Table 3: Potential Benzimidazole Synthesis (This table outlines a hypothetical pathway to benzimidazoles based on established synthetic protocols.)

Click to view interactive data

| Diamine Derivative | Reagent | Product | Conditions |

| 3,5-Dibromo-4-(trifluoromethyl)benzene-1,2-diamine | Acetic anhydride | 2-Methyl-5,7-dibromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | Acetic acid, reflux |

| 3,5-Dibromo-4-(trifluoromethyl)benzene-1,2-diamine | Benzaldehyde | 2-Phenyl-5,7-dibromo-4-(trifluoromethyl)-1H-benzo[d]imidazole | Oxidative condensation |

The lack of specific literature examples for the cyclization of this compound highlights a potential area for future research in synthetic heterocyclic chemistry. The development of methodologies to incorporate such highly functionalized anilines into heterocyclic frameworks could provide access to novel compounds with potentially interesting biological activities, owing to the presence of the trifluoromethyl group and the bromine atoms.

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in 2,4-Dibromo-6-(trifluoromethyl)aniline. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region for the two non-equivalent protons on the benzene (B151609) ring (H-3 and H-5). The electron-withdrawing effects of the two bromine atoms and the trifluoromethyl group would deshield these protons, shifting their resonances downfield. The proton at the C-5 position, situated between two bromine atoms, would likely appear at a different chemical shift than the proton at the C-3 position, which is adjacent to a bromine and the amino group. The coupling between these two protons, if observable, would appear as a doublet for each signal, confirming their meta-relationship. The two protons of the primary amine (-NH₂) group would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to the electronegative bromine, fluorine, and nitrogen atoms (C-2, C-4, C-6, C-1, and the CF₃ carbon) will exhibit characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The signals for the substituted aromatic carbons (C-1, C-2, C-4, C-6) would be significantly influenced by the electronic effects of their respective substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe for the trifluoromethyl group. A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal typically falls in the range of -60 to -70 ppm relative to a standard like CFCl₃. ucsb.edu This characteristic signal confirms the presence and electronic environment of the trifluoromethyl moiety.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analysis of related substituted anilines.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.0 | Doublet | Aromatic C-H |

| ¹H | 7.3 - 7.8 | Doublet | Aromatic C-H |

| ¹H | 4.0 - 5.5 | Broad Singlet | -NH₂ |

| ¹³C | 120 - 125 | Quartet (¹JCF) | -CF₃ |

| ¹³C | 110 - 150 | 6 distinct singlets | Aromatic Carbons |

| ¹⁹F | -60 to -70 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to the amine (-NH₂) group, the aromatic ring, the carbon-fluorine bonds, and the carbon-bromine bonds. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically produce sharp peaks around 3000-3100 cm⁻¹.

The presence of the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, which are generally observed in the 1100-1300 cm⁻¹ region. nih.gov The carbon-carbon stretching vibrations within the aromatic ring usually result in several bands in the 1400-1650 cm⁻¹ range. Finally, the C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1300 | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium-Strong |

| C-Br Stretch | Aryl Bromide | < 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI Analysis, HRMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers insights into the molecule's structure. The molecular formula is C₇H₄Br₂F₃N, corresponding to a molecular weight of approximately 318.92 g/mol . stenutz.eu

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed with high mass accuracy. A key feature would be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a characteristic triplet of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion under techniques like electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for anilines include the loss of small neutral molecules. miamioh.edu For this compound, potential fragmentation could involve the loss of a bromine atom (M-Br)⁺, followed by further cleavages. The loss of HF or the entire CF₃ group are also plausible fragmentation pathways for trifluoromethyl-substituted aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

While the specific crystal structure of this compound is not detailed in the available literature, X-ray crystallography of related compounds, such as para-trifluoromethyl-aniline, provides a model for its expected solid-state characteristics. scispace.comresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

In the solid state of a related compound like para-trifluoromethyl-aniline hemihydrate, the C-N bond length is approximately 1.399 Å, and the aromatic C-C-C bond angles are close to 120°. scispace.comresearchgate.net For this compound, significant steric strain is expected due to the bulky bromine and trifluoromethyl groups positioned ortho to the amine group. This steric hindrance would likely cause distortions in the bond angles around the aromatic ring and could influence the planarity of the amine group relative to the ring.

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics (e.g., IRMPD Spectrum)

The conformational flexibility of this compound, particularly the rotation of the -NH₂ and -CF₃ groups, can be investigated using advanced spectroscopic methods often coupled with computational chemistry. Techniques such as Infrared Multiple Photon Dissociation (IRMPD) spectroscopy or high-resolution rotational spectroscopy can probe the geometries of isolated, gas-phase molecules.

These methods could be used to study the potential for intramolecular hydrogen bonding between one of the N-H protons and a fluorine atom of the ortho -CF₃ group. Such an interaction would stabilize a specific conformation and create a barrier to the free rotation of both the amine and trifluoromethyl groups. Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental findings by predicting the relative energies of different conformers and the energy barriers for their interconversion. tcu.edu This provides a detailed understanding of the molecule's dynamic behavior, which is influenced by the interplay of steric and electronic effects from its multiple substituents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on the Molecular Geometry and Electronic Structure of 2,4-Dibromo-6-(trifluoromethyl)aniline

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. DFT studies, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry of this compound. researchgate.netresearchgate.netresearchgate.net These calculations predict key structural parameters, including bond lengths and bond angles, which are expected to be in good agreement with experimental data if available. researchgate.net

The geometry of the aniline (B41778) ring is influenced by its substituents: two bromine atoms, a trifluoromethyl group, and an amino group. The bulky bromine atoms and the trifluoromethyl group can cause steric hindrance, leading to distortions from a perfectly planar benzene (B151609) ring structure. The amino group's nitrogen atom is typically slightly pyramidal. DFT calculations can precisely quantify these geometric parameters.

Table 1: Predicted Structural Parameters of Substituted Anilines from DFT Studies

| Parameter | Typical Calculated Value (Angstroms/Degrees) |

|---|---|

| C-C (aromatic) bond length | 1.38 - 1.41 Å |

| C-N bond length | 1.39 - 1.42 Å |

| C-Br bond length | 1.88 - 1.91 Å |

| C-CF3 bond length | 1.50 - 1.54 Å |

| C-N-H bond angle | ~110 - 113° |

| H-N-H bond angle | ~105 - 108° |

Note: These are typical ranges for similar substituted anilines and serve as an estimation for this compound.

DFT also elucidates the electronic structure, including the distribution of electron density and Mulliken atomic charges. The highly electronegative fluorine and bromine atoms act as electron-withdrawing groups, significantly influencing the electronic landscape of the molecule.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrostatic Potential Maps)

Quantum chemical calculations are crucial for understanding the reactivity of this compound. Key insights are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comthaiscience.info

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. thaiscience.info A smaller gap suggests higher reactivity. ajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: researchgate.netajchem-a.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Calculated Reactivity Descriptors for a Hypothetical Aniline Derivative

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are illustrative and based on typical calculations for halogenated and trifluoromethyl-substituted anilines.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.nettci-thaijo.org In this compound, the regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen and halogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are associated with hydrogen atoms and are sites for nucleophilic attack.

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility. researchgate.net This includes the rotation around the C-N bond and the C-CF3 bond, as well as the out-of-plane vibrations of the amino group. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can understand its dynamic properties, intramolecular hydrogen bonding possibilities, and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., Theoretical IR Spectroscopy)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. Theoretical Infrared (IR) spectroscopy can be calculated for this compound. researchgate.netnih.gov The calculation of harmonic vibrational frequencies helps in the assignment of experimental IR and Raman spectra. researchgate.netnih.gov

The predicted vibrational modes would include:

N-H stretching vibrations of the amino group.

Aromatic C-H stretching.

C-C ring stretching modes.

C-N, C-Br, and C-CF3 stretching vibrations.

Various bending and torsional modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov Comparing the theoretical spectrum with an experimental one can confirm the molecular structure.

Theoretical Modeling of Reaction Mechanisms Involving the Compound

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and products. mdpi.com This allows for the determination of activation energies and reaction pathways.

Potential reactions that could be modeled include electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino group. For example, modeling the reaction with an electrophile would help predict the most likely site of substitution on the aromatic ring, guided by the electronic effects of the existing bromo and trifluoromethyl substituents. Such studies provide a deeper understanding of the compound's reactivity and can guide the design of synthetic routes.

Applications in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, the design and synthesis of novel therapeutic agents often rely on versatile chemical intermediates. Halogenated and trifluoromethyl-substituted anilines are of particular interest due to the significant impact these functional groups can have on a molecule's pharmacokinetic and pharmacodynamic properties.

As Intermediates for the Synthesis of Bioactive Molecules (e.g., Thifluzamide Fungicides)

While substituted anilines are crucial intermediates in the synthesis of agrochemicals, it is important to clarify the specific precursor for the fungicide Thifluzamide. Research and patents demonstrate that Thifluzamide is synthesized from 2,6-dibromo-4-(trifluoromethoxy)aniline. guidechem.comgoogle.compatsnap.comgoogle.com The synthesis involves the reaction of 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride with 2,6-dibromo-4-(trifluoromethoxy)aniline. guidechem.comgoogle.com This highlights the importance of precise substitution patterns on the aniline (B41778) ring for the synthesis of specific bioactive molecules. Thifluzamide functions by inhibiting succinate (B1194679) dehydrogenase in the fungal tricarboxylic acid cycle, controlling a variety of plant diseases. guidechem.com

Development of Enzyme Inhibitors (e.g., Protein-Tyrosine Phosphatases)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways. nih.gov Their malfunction is associated with a range of diseases, including cancer and metabolic syndromes, making them attractive targets for drug development. nih.govnih.govresearchgate.net The search for potent and specific PTP inhibitors is an active area of research. nih.govresearchgate.net While specific studies on 2,4-Dibromo-6-(trifluoromethyl)aniline as a protein-tyrosine phosphatase inhibitor are not extensively documented, the broader class of trifluoromethyl-containing compounds has been explored for this purpose. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the aniline amine, which could be a factor in its binding to enzyme active sites.

Exploration as Antimicrobial and Antibiofilm Agents (based on trifluoro-anilines)

The emergence of antibiotic-resistant bacteria has spurred research into new antimicrobial agents. Halogenated anilines and trifluoro-anilines have shown promise in this area. researchgate.netnih.govnih.govnih.gov Studies on various substituted anilines have demonstrated both antibacterial and antibiofilm properties. researchgate.netnih.govnih.gov For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have been shown to be effective against Vibrio parahaemolyticus and Vibrio harveyi. researchgate.netnih.govnih.gov These compounds were found to suppress biofilm formation and reduce virulence factors. researchgate.netnih.govmdpi.com Other halogenated anilines, such as 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline, have also demonstrated antimicrobial and antibiofilm activity against uropathogenic Escherichia coli and ESKAPE pathogens. nih.govresearchgate.net The presence of both bromo and trifluoromethyl groups on the aniline ring of this compound suggests its potential for similar activities.

The following table summarizes the antimicrobial activity of several related halogenated and trifluoromethylaniline derivatives against various pathogens.

| Compound Name | Pathogen(s) | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition IC50 |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 100 µg/mL | Not specified |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 50 µg/mL | Not specified |

| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 µg/mL | 10 µg/mL |

| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 µg/mL | 10 µg/mL |

Modulators of Biological Pathways (e.g., Eag-1 Inhibition in Cancer Research through related aniline derivatives)

The Ether-à-go-go-1 (Eag1) voltage-gated potassium channel is a protein that has been implicated in the progression of various cancers. nih.govamegroups.cnnih.gov It is found in a number of tumor cells and is thought to have a cancer-promoting effect. nih.govecancer.org The expression of Eag1 has been linked to cell cycle progression and the proliferation of cancer cells. nih.gov As a result, the inhibition of this channel is being explored as a potential therapeutic strategy in oncology. nih.govfrontiersin.org While Eag1 is a target of interest for the development of new cancer therapies, specific studies detailing the inhibitory activity of this compound or related aniline derivatives on this channel are limited. The development of molecules that can selectively inhibit or control the Eag1 channel is an early but important step in exploring its full therapeutic potential. ecancer.org

Design of Ligands for Catalysis Featuring Fluorinated Aniline Scaffolds

Fluorinated anilines are utilized as precursors in the synthesis of ligands for homogeneous catalysis. wikipedia.org The incorporation of fluorine atoms into a ligand's structure can significantly alter its electronic properties, which in turn can enhance the efficiency and influence the pathways of catalytic reactions. For example, 4-fluoroaniline (B128567) has been used as a building block in the development of ligands. wikipedia.org The this compound scaffold, with its combination of electron-withdrawing trifluoromethyl group and sterically bulky bromo substituents, presents an interesting candidate for ligand design. These features could be leveraged to fine-tune the electronic and steric environment of a metal center in a catalyst, potentially leading to improved catalytic performance.

Strategic Role of Trifluoromethyl and Bromo Substituents in Pharmacophore Design

The strategic placement of trifluoromethyl (CF3) and bromo (Br) groups is a common and effective strategy in pharmacophore modeling and drug design. researchgate.net A pharmacophore represents the essential structural features of a molecule required for its biological activity. researchgate.net

The trifluoromethyl group is highly valued in medicinal chemistry for several reasons. researchgate.net It is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes. mdpi.comnih.gov The CF3 group is also highly electronegative and metabolically stable, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com Its inclusion can increase binding affinity to biological targets and improve oral bioavailability. mdpi.commdpi.com

The bromo substituent also plays a significant role in drug design. The introduction of bromine, a halogen, can favorably affect drug-target interactions through a phenomenon known as halogen bonding. ump.edu.plump.edu.pl This can lead to increased therapeutic activity. ump.edu.plump.edu.pl Furthermore, the presence of bromine can influence a drug's metabolism and prolong its duration of action. ump.edu.pl The bromine atom's size and reactivity make it a useful component in designing molecules with specific binding properties. pyglifesciences.com

The combination of both trifluoromethyl and bromo groups on an aniline scaffold, as seen in this compound, offers a powerful tool for medicinal chemists to modulate multiple properties of a potential drug molecule simultaneously.

Agrochemical Research and Development

The unique molecular architecture of this compound, featuring bromine atoms and a trifluoromethyl group on an aniline frame, positions it within a class of compounds of high interest for agrochemical research. The presence of halogens and the trifluoromethyl moiety are known to enhance the biological activity and stability of pesticides.

Synthesis of Fungicides and Insecticides

While anilines substituted with halogens and trifluoromethyl groups are crucial precursors for a variety of pesticides, it is important to clarify their specific roles. For instance, the widely used insecticide Fipronil is synthesized not from a dibromo-aniline, but from its chlorinated analog, 2,6-dichloro-4-(trifluoromethyl)aniline.

However, the utility of closely related dibromo-anilines is well-documented. A notable example is 2,6-dibromo-4-(trifluoromethoxy)aniline , which serves as a key intermediate in the synthesis of the fungicide Thifluzamide. google.com This highlights the significance of the dibromo-aniline structure in creating potent agrochemicals. Another related compound, 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline , is a primary intermediate for the insecticide Broflanilide. These examples underscore the importance of halogenated and trifluoromethylated anilines as a versatile platform for the development of new fungicides and insecticides. Research in this area continues to explore how different halogen substitutions on the aniline ring can modulate the efficacy and spectrum of activity of the final pesticide product.

Materials Science Applications

In the realm of materials science, this compound is valued for its potential as a versatile component in the creation of advanced materials. Its reactive sites—the amino group and the bromine atoms—allow it to be incorporated into a wide range of molecular structures.

As Organic Building Blocks for Functional Materials

Chemical suppliers categorize this compound as an "organic building block". This designation signifies its role as a fundamental molecular unit used in the synthesis of more complex, functional molecules. The combination of an aromatic ring, a nucleophilic amino group, and reactive C-Br bonds makes it a valuable starting material for creating novel organic compounds with specific electronic, optical, or thermal properties. These tailored compounds can then be used in the development of functional materials for various applications, including organic electronics and specialty polymers.

Precursors for Polymer and Liquid Crystal Materials

While aniline derivatives are a known class of precursors for high-performance polymers and liquid crystals, specific research detailing the use of this compound for these applications is not widely documented in available literature. In polymer science, anilines can be used to synthesize polyanilines, a class of conducting polymers, or as monomers for polyamides and polyimides, which are known for their thermal stability and mechanical strength. Similarly, the rigid, rod-like structure inherent to many aniline derivatives makes them suitable candidates for the core of liquid crystal molecules. beilstein-journals.org However, the direct application of this compound in these areas remains a subject for future research and development.

Analytical Chemistry Applications

The structural features of this compound suggest potential, though not yet documented, utility in analytical chemistry.

As Derivatization Reagents for Mass Spectrometry Labeling

In mass spectrometry, derivatization is a technique used to modify an analyte to improve its chromatographic behavior or its detectability. Reagents with specific functional groups are reacted with the target molecule to form a derivative with enhanced properties. While anilines can, in principle, be used for such purposes, there is no specific evidence in the reviewed scientific literature to indicate that this compound is currently employed as a derivatization reagent for mass spectrometry labeling. The development and application of new derivatization reagents is an ongoing area of analytical research.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes for Related Chiral Analogues

The synthesis of chiral amines containing a trifluoromethyl group is a rapidly advancing area of research, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. nih.govbrandeis.edunih.gov Future investigations will likely focus on the development of novel asymmetric synthetic routes to chiral analogues derived from 2,4-Dibromo-6-(trifluoromethyl)aniline. One promising avenue is the catalytic enantioselective isomerization of imines, which has proven effective for producing optically active trifluoromethylated amines. nih.govbrandeis.edu Researchers may explore the use of novel chiral organic catalysts to achieve high enantioselectivity in the synthesis of derivatives of this compound.

Another key area of exploration will be the catalytic enantioselective addition of nucleophiles to imines derived from this aniline (B41778). This approach has been successfully employed for the synthesis of a variety of chiral amines and could be adapted to create a diverse library of chiral compounds for biological screening. The development of efficient and highly stereoselective methods will be critical for accessing these valuable molecules.

Table 1: Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic Enantioselective Isomerization | Isomerization of prochiral imines to chiral amines using a chiral catalyst. | High atom economy, potential for high enantioselectivity. nih.govbrandeis.edu |

| Asymmetric aza-Henry Reaction | The addition of nitroalkanes to imines to form β-nitroamines, which are precursors to chiral diamines. | Access to valuable chiral building blocks for pharmaceuticals. frontiersin.org |

| Catalytic Enantioselective Hydrogenation | Reduction of C=N bonds in imines using a chiral catalyst to produce chiral amines. | A well-established and reliable method for asymmetric synthesis. |

Exploration of New Catalytic Transformations Utilizing the Compound's Reactivity

The presence of two bromine atoms on the aromatic ring of this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research is expected to delve into the exploration of new and efficient catalytic transformations to functionalize this molecule. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Investigating the regioselectivity of these reactions on the dibrominated aniline will be a key focus, allowing for the selective functionalization of either the C2 or C4 position.

Furthermore, the development of novel catalyst systems, including those based on nickel or copper, could offer alternative and more sustainable approaches to cross-coupling. researchgate.net These transformations would enable the synthesis of a vast array of derivatives with diverse functionalities, opening up new possibilities for applications in materials science and medicinal chemistry. Light-mediated cross-coupling reactions using photoredox catalysts are also an emerging area that could be applied to this compound. nih.gov

Integration with Machine Learning for Property Prediction and Reaction Design

The integration of machine learning and artificial intelligence is set to revolutionize chemical research. In the context of this compound, machine learning algorithms can be employed to predict a wide range of molecular properties, including physicochemical characteristics, toxicity, and biological activity. researchgate.net By training models on existing datasets of related compounds, researchers can rapidly screen virtual libraries of derivatives and prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) studies, a well-established computational method, can be used to build models that correlate the structural features of molecules with their biological activities. nih.govnih.govmalariaworld.org This approach can guide the design of new analogues of this compound with enhanced potency and selectivity for specific biological targets. Machine learning can also be applied to reaction design and optimization, predicting the optimal conditions for synthetic transformations and accelerating the discovery of new reactions.

Table 2: Applications of Machine Learning in Chemical Research

| Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using algorithms to predict physicochemical and biological properties of virtual compounds. | Accelerated discovery of molecules with desired characteristics. researchgate.net |

| QSAR Modeling | Developing models to correlate molecular structure with biological activity. | Rational design of more potent and selective compounds. nih.govnih.govmalariaworld.org |

| Reaction Optimization | Predicting optimal reaction conditions to maximize yield and minimize byproducts. | More efficient and sustainable chemical synthesis. |

Sustainable and Eco-Friendly Synthesis of Halogenated Trifluoromethylanilines

The development of sustainable and environmentally friendly synthetic methods is a critical goal in modern chemistry. Future research will likely focus on creating "green" synthetic routes to this compound and other halogenated trifluoromethylanilines. This includes the use of less hazardous reagents, milder reaction conditions, and the reduction of waste. beilstein-journals.orggoogle.comgoogle.com

One area of interest is the development of catalytic halogenation methods that avoid the use of stoichiometric amounts of bromine. google.comgoogle.com For instance, using catalytic amounts of a bromide source in the presence of an oxidant can be a more atom-economical approach. Additionally, exploring the use of alternative solvents, such as ionic liquids or water, can reduce the environmental impact of the synthesis. beilstein-journals.org The development of efficient dehalogenation methods could also be important for the selective functionalization of polyhalogenated anilines. wikipedia.orgresearchgate.net

Advanced Biological Screening and Structure-Activity Relationship Studies for Tailored Applications

Given the prevalence of trifluoromethyl and halogen-containing compounds in pharmaceuticals and agrochemicals, derivatives of this compound are prime candidates for advanced biological screening. nih.govinnospk.comchemimpex.com Future research will involve the synthesis of libraries of compounds derived from this scaffold and their evaluation against a wide range of biological targets. This could include screening for antimicrobial, anticancer, or insecticidal activity. mdpi.comnih.govresearchgate.netijcrt.org

Detailed Structure-Activity Relationship (SAR) studies will be crucial for understanding how modifications to the molecular structure affect biological activity. nih.govfrontiersin.orgnih.govresearchgate.net By systematically altering the substituents on the aniline ring, researchers can identify the key structural features responsible for the desired biological effects. This information will be invaluable for the rational design of new and more effective therapeutic agents and crop protection chemicals.

Multi-Disciplinary Research at the Interface of Chemistry and Biology Involving this compound

The full potential of this compound will be realized through multidisciplinary research that bridges the gap between chemistry and biology. Chemists will continue to develop new synthetic methods to create novel derivatives, while biologists will investigate their mechanisms of action and potential therapeutic or agricultural applications. This collaborative approach will be essential for translating fundamental chemical discoveries into real-world solutions.

For example, this compound could serve as a starting material for the synthesis of chemical probes to study biological processes or as a scaffold for the development of new imaging agents. The unique properties imparted by the trifluoromethyl and bromine substituents could be leveraged to design molecules with specific functions, leading to breakthroughs in our understanding of complex biological systems.

常见问题

Q. What are the recommended synthetic routes for preparing 2,4-Dibromo-6-(trifluoromethyl)aniline, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a precursor like 6-(trifluoromethyl)aniline using brominating agents (e.g., N-bromosuccinimide, Br₂/Fe). Evidence from analogous chlorination reactions suggests that halogenation regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, which directs bromination to the para and ortho positions . Optimization includes monitoring reaction temperature (0–25°C) and using catalytic Lewis acids (e.g., FeCl₃) to enhance yield. Intermediate purity can be improved via recrystallization in ethanol/water mixtures or column chromatography with silica gel and hexane/ethyl acetate eluents .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons adjacent to bromine and CF₃ groups exhibit distinct deshielding. For example, in 3-(trifluoromethyl)aniline, the NH₂ group resonates at δ 5.3–5.7 ppm, while CF₃ causes splitting in adjacent carbons (δ 120–125 ppm in ¹³C NMR) .

- IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups. NH₂ stretching appears at ~3450 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z 336 (for C₇H₄Br₂F₃N) with fragmentation patterns reflecting Br and CF₃ loss .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated byproducts.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The CF₃ group is a strong meta-directing, electron-withdrawing substituent, while bromine acts as an ortho/para-directing deactivator. Competitive directing effects can lead to complex regioselectivity. For example, nitration may occur at the remaining unsubstituted position (meta to CF₃ and para to Br). Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps . Experimental validation involves isolating products via HPLC and comparing with simulated NMR spectra .

Q. What computational methods are suitable for predicting the electronic structure and spectroscopic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate vibrational frequencies (IR), NMR chemical shifts (GIAO method), and HOMO-LUMO gaps. Compare results with experimental data to refine models .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. For example, similar trifluoromethylated anilines exhibit planar aromatic rings with dihedral angles <5° between substituents. Hydrogen bonding between NH₂ and halogens can stabilize crystal packing . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .

Q. What environmental persistence studies are relevant for assessing the ecological impact of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B tests to measure microbial degradation in aqueous systems. Perfluoroalkyl aromatic amines often show low biodegradability due to C-F bonds .

- Bioaccumulation : Measure logP values (estimated ~3.5–4.0 via ChemAxon) to assess lipid solubility. High logP suggests potential bioaccumulation in aquatic organisms .

Q. How can large-scale synthesis (≥100 g) of this compound be optimized for industrial research?

- Methodological Answer :

- Reactor Design : Use jacketed reactors with temperature control (±2°C) to manage exothermic bromination.

- Purification : Scale column chromatography to flash systems with automated fraction collection. Alternatively, distill under reduced pressure (0.1–1 mmHg) to isolate pure product .

- Yield Tracking : Monitor reaction progress via inline FTIR or GC-MS to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。